molecular formula C10H17BrN2S B4052125 2-Butylsulfanyl-4,6-dimethylpyrimidine;hydrobromide

2-Butylsulfanyl-4,6-dimethylpyrimidine;hydrobromide

Cat. No.: B4052125
M. Wt: 277.23 g/mol
InChI Key: MPZMJPHHRRJQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butylsulfanyl-4,6-dimethylpyrimidine;hydrobromide is a useful research compound. Its molecular formula is C10H17BrN2S and its molecular weight is 277.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(butylthio)-4,6-dimethylpyrimidine hydrobromide is 276.02958 g/mol and the complexity rating of the compound is 131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry

The study of ureidopyrimidones, closely related to pyrimidine derivatives, highlights their ability to form strong dimers via quadruple hydrogen bonding. This property is significant for the development of supramolecular assemblies, which are crucial in nanotechnology and materials science (Beijer et al., 1998).

Metal-Ion Complex Formation

Pyrimidine bases have been shown to form complexes with various metal ions, which is essential for the development of coordination compounds with potential applications in catalysis, environmental remediation, and as sensors (Dixon & Wells, 1986).

Antitumor Activity

The synthesis and evaluation of pyrimidine derivatives for their antitumor activity provide a foundation for the development of new chemotherapeutic agents. These compounds, through their interaction with biological targets, could lead to novel treatments for various cancers (Grivsky et al., 1980).

Ion Mobility Spectrometry

Research into the ion mobility spectra of compounds like dimethylpyridine demonstrates the utility of pyrimidine derivatives in developing standards for ion mobility spectrometry. This application is particularly relevant for analytical chemistry, where precise measurements of ion mobility are crucial (Eiceman et al., 2003).

Frustrated Lewis Pairs

The deprotonation of methylpyridines, including pyrimidine variants, to form borylmethylpyridines, showcases the role of pyrimidine in frustrated Lewis pair chemistry. This field is essential for catalysis, particularly in hydrogenation reactions and the activation of small molecules (Körte et al., 2015).

Hydrogen Bond Complexation

The study of hydrogen bond complexation involving pyrimidine derivatives furthers our understanding of molecular recognition and sensor development. Such compounds can act as probes or receptors in chemical sensors, highlighting their importance in analytical applications (Goldenberg & Neilands, 1999).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine-linked heterocyclic compounds and their evaluation for insecticidal and antibacterial activities open pathways to new agrochemicals and antibiotics. This research is vital for addressing the global challenge of pest resistance and bacterial infections (Deohate & Palaspagar, 2020).

Properties

IUPAC Name

2-butylsulfanyl-4,6-dimethylpyrimidine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S.BrH/c1-4-5-6-13-10-11-8(2)7-9(3)12-10;/h7H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZMJPHHRRJQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC(=CC(=N1)C)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butylsulfanyl-4,6-dimethylpyrimidine;hydrobromide
Reactant of Route 2
Reactant of Route 2
2-Butylsulfanyl-4,6-dimethylpyrimidine;hydrobromide
Reactant of Route 3
Reactant of Route 3
2-Butylsulfanyl-4,6-dimethylpyrimidine;hydrobromide
Reactant of Route 4
Reactant of Route 4
2-Butylsulfanyl-4,6-dimethylpyrimidine;hydrobromide
Reactant of Route 5
Reactant of Route 5
2-Butylsulfanyl-4,6-dimethylpyrimidine;hydrobromide
Reactant of Route 6
Reactant of Route 6
2-Butylsulfanyl-4,6-dimethylpyrimidine;hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.